molecular formula C24H21FN2O3 B3683934 4-(4-fluorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole

4-(4-fluorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole

Cat. No.: B3683934
M. Wt: 404.4 g/mol
InChI Key: SSFBMGPWKIPMTM-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a trimethoxyphenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonium acetate in the presence of an acid catalyst.

    Introduction of substituents: The fluorophenyl, phenyl, and trimethoxyphenyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated precursors and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-fluorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-1,2,4-triazole
  • 1-(4-fluorophenyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine
  • 3-(4-fluorophenyl)-1-(4-{[(1E)-(4-fluorophenyl)methylene]amino}phenyl)prop-2-en-1-one

Uniqueness

4-(4-fluorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is unique due to its specific combination of substituents on the imidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-fluorophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3/c1-28-19-14-13-18(22(29-2)23(19)30-3)24-26-20(15-7-5-4-6-8-15)21(27-24)16-9-11-17(25)12-10-16/h4-14H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFBMGPWKIPMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-fluorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole
Reactant of Route 2
4-(4-fluorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole
Reactant of Route 3
4-(4-fluorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole
Reactant of Route 4
4-(4-fluorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole
Reactant of Route 5
4-(4-fluorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole
Reactant of Route 6
4-(4-fluorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole

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